N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide, commonly known as Volasertib, is a synthetic compound with potential therapeutic applications, particularly in oncology. This compound is classified as a serine/threonine-protein kinase PLK1 inhibitor, which plays a critical role in cell cycle regulation.
Volasertib falls under the category of investigational drugs and is primarily classified as an antineoplastic agent. Its chemical structure includes multiple functional groups that contribute to its biological activity.
The synthesis of Volasertib involves several key steps that typically include the formation of the piperazine ring, cyclohexyl substitution, and the introduction of the pteridine moiety. The synthetic pathway may utilize standard organic chemistry techniques such as:
Technical details regarding specific reagents, solvents, and conditions are crucial for optimizing yields and purity but are often proprietary or subject to ongoing research.
Volasertib has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is , with a molecular weight of approximately 618.813 g/mol.
The structural representation can be described using various chemical notations:
CC[C@@H]1C(=O)N(c2cnc(nc2N1C(C)C)Nc3ccc(cc3OC)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)C
InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29...
The compound contains 95 atoms, with one chiral center and 12 aromatic bonds, indicating its potential for significant interactions with biological targets .
Volasertib primarily acts by inhibiting the activity of serine/threonine-protein kinase PLK1. The mechanism involves binding to the ATP site of the kinase, thereby preventing phosphorylation of target proteins essential for cell division.
The inhibition can be quantitatively assessed using enzymatic assays that measure kinase activity in the presence of varying concentrations of Volasertib. This data is crucial for determining its potency and specificity against PLK1 compared to other kinases.
The mechanism of action of Volasertib involves selective inhibition of PLK1, which is crucial during mitosis. By blocking PLK1 activity, Volasertib disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.
Studies have shown that treatment with Volasertib results in significant tumor regression in preclinical models. The pharmacodynamics involve alterations in cellular signaling pathways that control proliferation and survival .
Volasertib appears as a white solid at room temperature. Its solubility characteristics can vary based on pH and solvent conditions.
Key chemical properties include:
These properties are critical for understanding its pharmacokinetics and formulation .
Volasertib has been primarily investigated for its potential use in treating hematological malignancies such as acute myeloid leukemia and myelodysplastic syndromes. Ongoing clinical trials continue to explore its efficacy and safety profile in various cancer types.
In addition to oncology, research into its role in other diseases involving cell cycle dysregulation is also being pursued .
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8